molecular formula C6H7BN2S B14724869 1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine CAS No. 13435-80-8

1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine

Katalognummer: B14724869
CAS-Nummer: 13435-80-8
Molekulargewicht: 150.01 g/mol
InChI-Schlüssel: IJRMKBXTMHQJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-d][1,2,3]diazaborine precursor with methylating agents under controlled temperatures and pressures. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism by which 1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine exerts its effects involves interactions with specific molecular targets and pathways. For example, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine: A closely related compound with a similar structure but different positioning of the nitrogen and sulfur atoms.

    Thieno[3,2-d][1,2,3]diazaborine: A parent compound without the methyl group.

Uniqueness

1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

13435-80-8

Molekularformel

C6H7BN2S

Molekulargewicht

150.01 g/mol

IUPAC-Name

1-methyl-2H-thieno[3,2-d]diazaborinine

InChI

InChI=1S/C6H7BN2S/c1-7-5-2-3-10-6(5)4-8-9-7/h2-4,9H,1H3

InChI-Schlüssel

IJRMKBXTMHQJKT-UHFFFAOYSA-N

Kanonische SMILES

B1(C2=C(C=NN1)SC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.